molecular formula C9H21Br3Cl3O7P B14671497 3-Bromo-2-chloropropan-1-ol;phosphoric acid CAS No. 36704-88-8

3-Bromo-2-chloropropan-1-ol;phosphoric acid

Cat. No.: B14671497
CAS No.: 36704-88-8
M. Wt: 618.3 g/mol
InChI Key: ZGEGNUQOVYLTEV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloropropan-1-ol;phosphoric acid is a chemical compound with the molecular formula C3H6BrClO. It is known for its unique structure, which includes both bromine and chlorine atoms attached to a propanol backbone. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloropropan-1-ol typically involves the halogenation of propanol derivatives. One common method is the reaction of allyl alcohol with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-2-chloropropan-1-ol involves large-scale halogenation processes. The raw materials, including allyl alcohol, bromine, and chlorine, are fed into a reactor where the reaction takes place under controlled temperature and pressure. The product is then purified through distillation and crystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloropropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 3-chloro-2-hydroxypropan-1-ol or 3-bromo-2-hydroxypropan-1-ol.

    Oxidation: Formation of 3-bromo-2-chloropropanal or 3-bromo-2-chloropropanoic acid.

    Reduction: Formation of 3-bromo-2-chloropropane.

Scientific Research Applications

3-Bromo-2-chloropropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloropropan-1-ol involves its interaction with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical reactions. It can act as an electrophile in substitution reactions, where the halogen atoms are replaced by other nucleophiles. Additionally, the hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloropropan-1-ol is unique due to the presence of both bromine and chlorine atoms on the same carbon chain, which provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

36704-88-8

Molecular Formula

C9H21Br3Cl3O7P

Molecular Weight

618.3 g/mol

IUPAC Name

3-bromo-2-chloropropan-1-ol;phosphoric acid

InChI

InChI=1S/3C3H6BrClO.H3O4P/c3*4-1-3(5)2-6;1-5(2,3)4/h3*3,6H,1-2H2;(H3,1,2,3,4)

InChI Key

ZGEGNUQOVYLTEV-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Cl)O.C(C(CBr)Cl)O.C(C(CBr)Cl)O.OP(=O)(O)O

Origin of Product

United States

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